1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
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Overview
Description
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone: is an organic compound with the molecular formula C19H14O . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
It is known to be a synthetic reagent used to make acenaphthene derivatives .
Mode of Action
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone acts as a transfer agent that transfers the chloride ion from one molecule to another . The chloride ion is transferred through the addition of an electron from a strong base such as sodium hydride to the carbonyl group, followed by protonation of the resulting anion .
Action Environment
Its process can be catalyzed by acidic conditions or by using ionic liquids as solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone can be synthesized through the Friedel-Crafts acylation of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: This involves the use of large-scale reactors, efficient mixing, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Acenaphthene: A parent compound with a simpler structure.
Benzophenone: A structurally related compound with a similar ketone group.
Fluorenone: Another polycyclic aromatic ketone with distinct properties.
Uniqueness: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is unique due to its combination of the acenaphthene and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(phenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRSORFUCNQAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196876 |
Source
|
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-89-0 |
Source
|
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 5-acenaphthenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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